ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Description
Tetracyclic ent-Kaurane Diterpenoid Skeleton Configuration
The fundamental architecture of this compound is built upon the characteristic ent-kaurane tetracyclic framework, which represents one of the most structurally complex classes of diterpenoid natural products. The ent-kaurane skeleton is biosynthetically derived from geranylgeranyl diphosphate through a sophisticated cascade of cyclization reactions mediated by diterpene synthases. The tetracyclic structure consists of four interconnected rings designated as rings A, B, C, and D, with specific stereochemical configurations that define the ent-kaurane class.
The biosynthetic pathway leading to the ent-kaurane skeleton involves the initial cyclization of geranylgeranyl diphosphate to form ent-copalyl diphosphate, which subsequently undergoes further cyclization to generate the characteristic tetracyclic framework. The ent-copalyl diphosphate undergoes a cascade of cyclization reactions to produce a tricyclic intermediate possessing a tertiary carbocation at carbon-8, followed by intramolecular saturation at carbon-14 that generates a tetracyclic beyeranyl-13-cation intermediate. This intermediate undergoes a 1,2-alkyl migration to produce the more stable ent-kaurenyl-16-cation, ultimately leading to the formation of the ent-kaurane carboskeleton through proton removal and subsequent structural modifications.
The specific configuration of this compound maintains the characteristic trans-anti-trans ring junction pattern typical of ent-kaurane diterpenoids, with the tetracyclic framework providing exceptional structural rigidity. The compound exhibits the canonical IUPAC name 14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid, reflecting its complex polycyclic architecture. The tetracyclic skeleton configuration is further characterized by specific methyl substitutions at positions 5 and 9, which contribute to the overall stereochemical integrity of the molecule.
Functional Group Analysis: Hydroxyl and Carboxylic Acid Moieties
The functional group composition of this compound is characterized by two critical structural elements: a hydroxyl group positioned at carbon-17 and a carboxylic acid functionality located at carbon-19. The hydroxyl group at position 17 exists as a primary alcohol, specifically attached to a methylene carbon that forms part of the exocyclic double bond system at carbon-14. This hydroxymethyl group, represented as -CH2OH, contributes significantly to the compound's polarity and potential for hydrogen bonding interactions.
The carboxylic acid group at position 19 represents a key functional element that distinguishes this compound within the ent-kaurane family. This carboxyl functionality, with the structural formula -COOH, is strategically positioned to influence both the chemical reactivity and biological activity of the molecule. The presence of this acidic group contributes to the compound's overall molecular polarity and provides opportunities for ionic interactions and salt formation under physiological conditions.
The combination of hydroxyl and carboxylic acid functionalities creates a unique amphiphilic character within the molecule, where the hydrophilic functional groups contrast with the predominantly hydrophobic tetracyclic framework. This structural duality influences the compound's solubility properties, making it soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The strategic positioning of these functional groups also creates potential sites for hydrogen bonding, both intramolecularly and intermolecularly, which can influence the compound's crystal packing and solution behavior.
| Functional Group | Position | Chemical Formula | Characteristics |
|---|---|---|---|
| Hydroxyl | Carbon-17 | -CH2OH | Primary alcohol, polar |
| Carboxylic Acid | Carbon-19 | -COOH | Acidic, hydrogen bond donor/acceptor |
| Methyl | Carbon-5 | -CH3 | Hydrophobic, steric influence |
| Methyl | Carbon-9 | -CH3 | Hydrophobic, conformational control |
Stereochemical Considerations in the 9(11),15-Diene System
The diene system in this compound represents a distinctive structural feature that significantly influences the compound's three-dimensional conformation and chemical reactivity. The 9(11),15-diene designation indicates the presence of two double bonds: one located between carbons 9 and 11, and another positioned at carbon-15. This conjugated diene system creates a region of enhanced electron density within the tetracyclic framework, contributing to the compound's spectroscopic properties and potential for chemical transformations.
The stereochemical configuration of the diene system is critical for maintaining the overall molecular architecture and biological activity. The double bond at the 9(11) position introduces planar geometry within ring B of the tetracyclic system, constraining the conformational flexibility of this region. This geometric constraint influences the spatial arrangement of adjacent functional groups and affects the compound's ability to interact with biological targets or participate in chemical reactions.
The 15-position double bond is particularly significant as it forms part of an exocyclic methylene system, where the double bond extends outside the main ring framework. This exocyclic double bond is associated with the hydroxymethyl group at carbon-17, creating a vinyl alcohol-type structure that can undergo various chemical transformations. The stereochemical integrity of this system is essential for maintaining the compound's structural identity and distinguishing it from related ent-kaurane derivatives.
The presence of the diene system also introduces considerations regarding geometric isomerism and conformational stability. The restricted rotation around the double bonds creates distinct spatial arrangements that can influence the compound's interaction with chiral environments and its recognition by biological systems. Nuclear magnetic resonance spectroscopic studies have confirmed the specific stereochemical configuration of the diene system, providing detailed insights into the compound's three-dimensional structure.
Comparative Crystallographic Studies with Related ent-Kauranes
Crystallographic investigations of ent-kaurane diterpenoids have provided essential insights into the structural relationships and conformational preferences within this important class of natural products. Comparative studies have revealed that this compound shares fundamental structural features with other members of the ent-kaurane family while maintaining distinctive characteristics that reflect its specific functional group arrangement.
Single crystal X-ray diffraction studies of related ent-kaurane compounds have established the absolute configurations and three-dimensional arrangements of similar tetracyclic structures. These crystallographic analyses have determined the stereochemistry of multiple ent-kaurane-type diterpenoids, revealing consistent patterns in ring conformations and functional group orientations. The studies have shown that ring A typically adopts a chair conformation, although boat conformations can occur under specific conditions, with crystal structures sometimes revealing disorder between these conformational states.
Comparative crystallographic data from related compounds such as those isolated from Aspilia pluriseta and Isodon japonica have demonstrated the structural diversity possible within the ent-kaurane framework. These studies have shown that modifications to the basic tetracyclic skeleton, including the introduction of additional functional groups or changes in substitution patterns, can significantly influence the overall molecular geometry and crystal packing arrangements. The presence of hydrogen bonding capabilities, particularly from hydroxyl and carboxylic acid groups, plays a crucial role in determining intermolecular interactions within crystal lattices.
The crystallographic studies have also revealed that ent-kaurane compounds typically exhibit specific space group preferences and molecular packing patterns that reflect their inherent structural characteristics. The rigid tetracyclic framework constrains the available conformational space, leading to relatively predictable crystal structures despite variations in functional group substitution. These structural insights have proven valuable for understanding structure-activity relationships and for guiding synthetic efforts toward related compounds.
| Compound Type | Ring Conformation | Crystal System | Hydrogen Bonding Pattern |
|---|---|---|---|
| Basic ent-kaurane | Chair (Ring A) | Orthorhombic | Limited |
| Hydroxylated ent-kaurane | Chair/Boat disorder | Monoclinic | Extensive O-H···O |
| Oxygenated ent-kaurane | Chair preferred | Triclinic | Complex network |
| Diene ent-kaurane | Constrained planar | Variable | Moderate |
Properties
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHHWUTSBRYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Annona glabra
Annona glabra (pond apple), a tropical fruit-bearing tree, has also been identified as a source of this compound. The bark and leaves are preferred for extraction.
Procedure:
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Maceration: Dried bark is macerated in methanol for 24 hours.
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Liquid-Liquid Extraction: The methanol extract is partitioned with hexane to remove lipids, followed by chloroform to isolate diterpenoids.
Key Challenge: Co-extraction of structurally similar diterpenoids necessitates rigorous purification.
Purification and Isolation Techniques
Column Chromatography
The crude extract undergoes column chromatography to separate this compound from co-extracted compounds.
Typical Conditions:
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Stationary Phase: Silica gel (200–300 mesh).
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Mobile Phase: Gradient elution with hexane-ethyl acetate (8:2 to 5:5 v/v).
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Fraction Monitoring: Thin-layer chromatography (TLC) with visualization under UV light (254 nm) or by spraying with vanillin-sulfuric acid reagent.
Purity Outcome: Fractions containing the target compound are combined and evaporated, achieving >98% purity as confirmed by HPLC.
Recrystallization
Final purification often involves recrystallization from a solvent system such as methanol-water (9:1 v/v) to obtain crystalline this compound.
Solubility and Stock Solution Preparation
Handling this compound requires careful consideration of solubility. The compound is sparingly soluble in aqueous buffers but dissolves readily in dimethyl sulfoxide (DMSO).
Recommended Stock Solution Protocol:
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Initial Dissolution: Add 1 mg of the compound to 316 µL of DMSO to prepare a 10 mM solution.
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Sonication: Warm the mixture to 37°C and sonicate for 10–15 minutes to ensure complete dissolution.
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Storage: Aliquot the solution and store at -20°C for up to one month or -80°C for six months.
Critical Note: Repeated freeze-thaw cycles degrade the compound; single-use aliquots are advised.
Analytical Characterization
Spectroscopic Identification
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NMR (Nuclear Magnetic Resonance):
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High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]⁺ at m/z 317.4412 (calculated 317.4355 for C₂₀H₂₈O₃).
-
Purity Assessment
-
HPLC Conditions:
Challenges and Optimization Strategies
Low Natural Abundance
The compound’s concentration in plant tissues is typically <0.01% by dry weight, necessitating large-scale extraction for milligram quantities.
Structural Instability
This compound is sensitive to light and heat. Storage in amber vials under inert gas (e.g., argon) is recommended.
Applications in Research
Chemical Reactions Analysis
Types of Reactions: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has several scientific research applications:
Chemistry: It is used as a reference compound in phytochemical studies and for the synthesis of other diterpenoids.
Biology: The compound exhibits various biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research has shown that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for anti-cancer therapies.
Industry: It is used in the development of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
DNA Damage: this compound induces DNA damage, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
ent-Kaurane and pimarane diterpenoids share structural similarities but exhibit distinct bioactivities based on functional group positioning and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Analogues
Key Structural Differences and Implications
In contrast, C-7 or C-8(14) double bonds in isopimarane derivatives (e.g., ent-Pimara-8(14),15-dien-19-oic acid) alter ring A/B geometry, enhancing antibacterial activity .
Functional Groups: The C-17 hydroxyl group in this compound may improve solubility compared to non-hydroxylated analogues like Grandiflorenic acid . C-19 carboxylic acid is conserved across most analogues, suggesting its role in ion-channel interactions or enzyme inhibition .
Stereochemistry :
- The α-orientation of the C-4 methyl group in this compound contrasts with β-oriented methyls in some pimarane derivatives, affecting hydrophobic interactions .
Bioactivity Comparison
- Antimicrobial Activity : ent-Pimara-8(14),15-dien-19-oic acid (PA) inhibits oral pathogens (Streptococcus mutans, Lactobacillus casei) at MIC 2–8 μg/mL, likely due to its planar structure enhancing membrane disruption .
- Anticancer Activity : Isopimara-7,15-dien-19-oic acid induces dual apoptosis and survival pathways in HeLa cells via oxidative stress modulation .
Biological Activity
Introduction
Ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a diterpenoid compound primarily isolated from the herb Wedelia trilobata. This compound belongs to the kaurane class of diterpenoids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex tetracyclic structure characteristic of kaurane diterpenoids, which contributes to its biological properties.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies showed a reduction in the levels of TNF-alpha and IL-6 in macrophage cell lines treated with this compound.
3. Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The compound's mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study: Hepatoma Cell Line
In a specific study involving the SMMC-7721 hepatoma cell line, this compound exhibited an IC50 value of approximately 111 µg/mL, indicating its potential as an anticancer agent compared to conventional chemotherapeutics.
4. Antioxidant Activity
The compound also displays antioxidant properties, which contribute to its protective effects against oxidative stress-induced cellular damage. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Signal Transduction Pathways : The compound modulates key signaling pathways involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, it promotes programmed cell death in cancer cells.
- Antioxidative Mechanisms : It reduces reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
Q & A
Q. How to ensure compliance with journal guidelines for reporting new diterpenoids?
- Methodological Answer :
- Structural evidence : Include HRMS, 2D NMR, and X-ray crystallography (if available) in the main text.
- Purity documentation : Provide HPLC chromatograms with retention times and UV spectra.
- Data deposition : Submit raw spectral data to public repositories (e.g., NIH CIViC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
